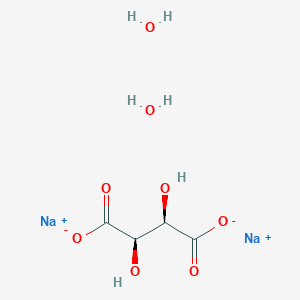
酒石酸ナトリウム二水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Sodium tartrate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in Karl Fischer titration to determine water content in various substances.
Biology: It is used in buffers for molecular biology and cell culture applications.
Medicine: It serves as an excipient in pharmaceutical formulations.
作用機序
酒石酸ナトリウム二水和物は、主に乳化剤およびpH制御剤として作用します。その作用機序には、互いに混ざり合わない液体の間の表面張力を低下させることによる乳化の安定化が含まれます。 カールフィッシャー滴定では、水が存在する中でヨウ素と二酸化硫黄と反応して三酸化硫黄とヨウ化水素を生成し、水分量の正確な測定が可能になります .
類似化合物:
- 乳糖一水和物
- クエン酸カリウム一水和物
- シュウ酸カルシウム一水和物
比較:
- 乳糖一水和物: 水和の格子水を含まれており、水分量の決定のための一次標準として使用されます。
- クエン酸カリウム一水和物: イオン結合水和物として存在し、酒石酸ナトリウム二水和物と同様の用途に使用されます。
- シュウ酸カルシウム一水和物: 水和の格子水を含まれており、水分量の決定のための一次標準として使用されます .
独自性: 酒石酸ナトリウム二水和物は、安定な水分量が15.66%であるため、カールフィッシャー滴定の理想的な一次標準です。 金属イオンと安定な錯体を形成する能力も、他の類似化合物とは異なる特徴です .
生化学分析
Biochemical Properties
Sodium tartrate dihydrate is known to interact with various enzymes, proteins, and other biomolecules. It is used in buffers for molecular biology and cell culture applications
Cellular Effects
It is known to be used as an emulsifier and binding agent in food products
Molecular Mechanism
It is known to interact with various biomolecules
Temporal Effects in Laboratory Settings
It is known that sodium tartrate dihydrate is used in Karl Fischer titration, a common technique to assay water content
準備方法
合成経路と反応条件: 酒石酸ナトリウム二水和物は、酒石酸を水酸化ナトリウムで中和することにより合成できます。反応は通常、水溶液中で行われ、続いて結晶化して二水和物形態を得ます。反応は次のように表すことができます。[ \text{C}4\text{H}_6\text{O}_6 + 2\text{NaOH} \rightarrow \text{C}_4\text{H}_4\text{Na}_2\text{O}_6 + 2\text{H}_2\text{O} ]
工業的生産方法: 工業的には、酒石酸ナトリウム二水和物は、酒石酸と炭酸ナトリウムまたは重曹を反応させることによって生成されます。反応は水中で行われ、得られた溶液を蒸発させて二水和物形態を結晶化させます。 次に、結晶をろ過、洗浄、乾燥して最終製品を得ます {_svg_3}.
化学反応の分析
反応の種類: 酒石酸ナトリウム二水和物は、主にそのカルボキシレート基を含む反応を起こします。これらの反応には以下が含まれます。
酸化: 酒石酸ナトリウムは酸化されてシュウ酸と二酸化炭素を生成できます。
還元: それは還元されて酒石酸を生成できます。
錯形成: 酒石酸ナトリウムは、銅やコバルトなどの金属イオンと錯体を形成します。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウムまたは過酸化水素。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
錯形成: 水溶液中の硫酸銅や塩化コバルトなどの金属塩。
主な生成物:
酸化: シュウ酸と二酸化炭素。
還元: 酒石酸。
錯形成: 金属酒石酸錯体.
4. 科学研究の用途
酒石酸ナトリウム二水和物は、科学研究で幅広い用途があります。
化学: これは、さまざまな物質中の水分量を決定するためのカールフィッシャー滴定における標準として使用されます.
生物学: これは、分子生物学および細胞培養アプリケーションの緩衝液で使用されます.
医学: これは、医薬品製剤における賦形剤として役立ちます。
類似化合物との比較
- Lactose monohydrate
- Potassium citrate monohydrate
- Calcium oxalate monohydrate
Comparison:
- Lactose monohydrate: Contains lattice water of hydration and is used as a primary standard for water content determination.
- Potassium citrate monohydrate: Exists as an ion-associated hydrate and is used in similar applications as sodium tartrate dihydrate.
- Calcium oxalate monohydrate: Contains lattice water of hydration and is used as a primary standard for water content determination .
Uniqueness: Sodium tartrate dihydrate is unique due to its stable water content of 15.66%, making it an ideal primary standard for Karl Fischer titration. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
特性
Key on ui mechanism of action |
Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils. |
|---|---|
CAS番号 |
6106-24-7 |
分子式 |
C4H8NaO7 |
分子量 |
191.09 g/mol |
IUPAC名 |
disodium;(2R,3R)-2,3-dihydroxybutanedioate;dihydrate |
InChI |
InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/t1-,2-;;/m1../s1 |
InChIキー |
CPVIEGQEJUUMPA-OLXYHTOASA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] |
異性体SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na] |
正規SMILES |
C(C(C(=O)O)O)(C(=O)O)O.O.[Na] |
Key on ui other cas no. |
6106-24-7 |
物理的記述 |
White solid; [Merck Index] |
ピクトグラム |
Irritant |
溶解性 |
Soluble in cold water |
同義語 |
(2R,3R)-2,3-Dihydroxybutanedioic Acid Disodium Salt Dihydrate; [R-(R*,R*)]-2,3-Dihydroxy- butanedioic Acid Disodium Salt Dihydrate; Tartaric Acid Disodium Salt Dihydrate; Disodium Tartarate Dihydrate; Disodium Tartrate Dihydrate; Sodium Tartrate Dihy |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sodium Tartrate Dihydrate and what is its molecular formula?
A1: Sodium tartrate dihydrate, also known as disodium tartrate dihydrate, is a salt of tartaric acid. It exists as a white, crystalline powder and is odorless. The molecular formula of sodium tartrate dihydrate is (C4H4O6Na2 · 2H2O).
Q2: What are the main applications of sodium tartrate dihydrate in food science?
A2: Sodium tartrate dihydrate is primarily used as an emulsifying salt in processed cheese production []. It plays a crucial role in preventing fat separation and maintaining the desired texture and consistency.
Q3: How does sodium tartrate dihydrate affect the browning of processed cheese?
A3: The presence of sodium tartrate dihydrate as an emulsifying salt can influence the browning of processed cheese during storage []. Research suggests that cheese containing disodium hydrogen phosphate as the emulsifying salt exhibited more intense browning compared to those using disodium tartrate dihydrate or trisodium citrate [].
Q4: Can sodium tartrate dihydrate be used as a standard material in analytical chemistry?
A4: Yes, sodium tartrate dihydrate serves as a primary standard for Karl Fischer titration, a widely used technique for determining water content in various substances []. Additionally, certified reference materials (CRMs) of sodium tartrate dihydrate are available for calibrating Karl Fischer titrators and validating measurement methods [].
Q5: How does the concentration of sodium tartrate dihydrate impact the micellization of cationic surfactants?
A5: Studies have shown that increasing the concentration of sodium tartrate dihydrate in a solution containing cationic surfactants like CTAB or TTAB leads to an increase in the critical micelle concentration (CMC) []. This suggests that the presence of sodium tartrate dihydrate influences the self-assembly behavior of these surfactants.
Q6: What is the role of sodium tartrate dihydrate in cigarette paper?
A6: Sodium tartrate dihydrate is utilized as a combustion improver in certain types of cigarette paper []. Its presence helps to regulate the burning rate and improve the overall combustion characteristics of the paper.
Q7: Can sodium tartrate dihydrate be used to fabricate materials with specific properties?
A7: Research indicates that using sodium tartrate dihydrate in the anodic oxidation of titanium can lead to the formation of antibacterial photocatalytic titanium foil []. This highlights the potential of utilizing this compound in material science applications.
Q8: Is sodium tartrate dihydrate sensitive to radiation, and can this property be useful?
A8: Sodium tartrate dihydrate exhibits sensitivity to radiation, and studies have investigated its potential as an electron spin resonance (ESR) dosimeter [, ]. The radiation yield of sodium tartrate dihydrate is higher than other sodium tartrate compounds, making it potentially suitable for dosimetry in specific radiation dose ranges [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)


![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)







